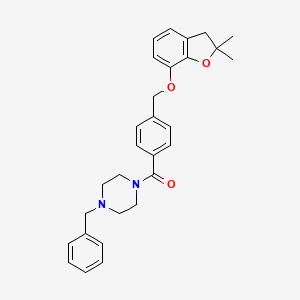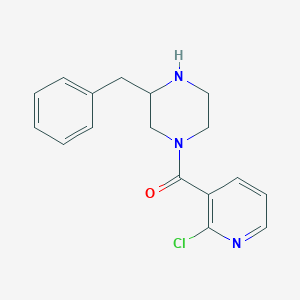
N-(2-Aminobenzothiazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Aminobenzothiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H11N3OS and a molecular weight of 269.32 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “N-(2-Aminobenzothiazol-6-yl)benzamide” were not found, related compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
“N-(2-Aminobenzothiazol-6-yl)benzamide” is a solid at room temperature . It has a predicted melting point of 214.06°C, a predicted boiling point of 503.12°C, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.79 .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
N-(2-Aminobenzothiazol-6-yl)benzamide derivatives have shown promising results in antimicrobial resistance studies. These compounds have been synthesized and evaluated for their docking properties and antimicrobial activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in designing potent 2-aminobenzothiazole derivatives for medical applications (Anuse et al., 2019). Similarly, derivatives of 2-aminobenzothiazole have been shown to possess high antibacterial activities against both gram-positive and gram-negative bacteria, which is crucial in addressing multi-resistant bacterial strains (Obasi et al., 2011).
Corrosion Inhibition
The compound has also been investigated for its use as a corrosion inhibitor. Specifically, N-(6-aminobenzo[d]thiazol-2-yl)benzamide and 2,6-diaminobenzothiazole have been synthesized and tested for their efficacy in inhibiting the corrosion of mild steel in an acid medium. The studies revealed that these compounds are adsorbed on the mild steel surface, following Langmuir and Temkin adsorption isotherms, and effectively reduce corrosion, suggesting their potential application in protecting industrial materials (Rekha et al., 2016).
Optical, Thermal, and Biological Properties
In the realm of materials science, heterocyclic organic nonlinear optical materials, such as N-(1,3-benzothiazol-2-yl)benzamide, have been synthesized and studied for their optical, thermal, and biological properties. These compounds exhibit promising antibacterial and antifungal activities and display nonlinear optical efficiency, indicating their potential in various technological applications, including optoelectronics and pharmaceuticals (Raveendiran & Prabukanthan, 2021).
Anticancer Properties
Further research has highlighted the potential of N-(2-Aminobenzothiazol-6-yl)benzamide derivatives in cancer treatment. A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups synthesized under microwave irradiation showed promising in vitro anticancer activity against various human cancer cell lines. The compounds also exhibited good oral drug-like behavior, indicating their potential as therapeutic agents (Tiwari et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a related compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-11-7-6-10(8-12(11)19-14)16-13(18)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAOPDWNAYHNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminobenzothiazol-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)
![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)
![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)



![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)
![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)
![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)
![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)
![N-[3-(chloromethyl)phenyl]acetamide](/img/structure/B2448145.png)
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)
